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Aluminum borosilicate

Thermal expansion Semiconductor packaging OLED substrate

Sourcing alkali-free glass with CTE precisely matched to silicon is difficult. Aluminum borosilicate (CAS 12788-79-3) delivers CTE 3.2×10⁻⁶ K⁻¹, strain point >680°C, and <0.1% alkali, preventing TFT contamination. Key attributes: • HGB 1 hydrolytic resistance, ≤10 µg/g Na leach, USP <660> Type I. • Leaching ~10⁻² g·m⁻²·d⁻¹-superior for nuclear waste forms. • Dielectric <3 at 10-16 GHz for 5G/6G interconnects. Available as frit, fibers, ceramics.

Molecular Formula CaO4Se
Molecular Weight 0
CAS No. 12788-79-3
Cat. No. B1174108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum borosilicate
CAS12788-79-3
Molecular FormulaCaO4Se
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Borosilicate Overview


Aluminum borosilicate (CAS 12788-79-3) is an inorganic compound with the formula AlBO₆Si, structurally belonging to the aluminoborosilicate glass family . It is a ternary oxide system combining alumina (Al₂O₃), boric oxide (B₂O₃), and silica (SiO₂), which confers a balance of thermal stability, chemical durability, and adjustable physical properties [1]. The material is commercially available in various forms including glass frits, fibers, and sintered ceramics, with density typically ranging from 2.40 to 2.90 g/cm³ depending on specific composition [2]. Its unique combination of low thermal expansion coefficient, high strain point, and alkali-free formulations makes it a critical engineering material for applications spanning OLED display substrates, pharmaceutical packaging, nuclear waste immobilization, and advanced optical components [3].

Aluminum Borosilicate Substitution Limitations


Despite sharing a silica-based glass network, aluminum borosilicate glasses exhibit fundamentally different structure-property relationships compared to standard borosilicate or aluminosilicate glasses. The simultaneous presence of both Al₂O₃ and B₂O₃ in the silicate network creates a synergistic effect: Al³⁺ acts as a network former that increases network connectivity and chemical durability, while B³⁺ modulates the thermal expansion coefficient and lowers the melting temperature . Direct substitution of Al₂O₃ with B₂O₃ yields glasses with slightly higher elastic moduli but considerably lower fracture toughness, while replacement of B₂O₃ with Al₂O₃ increases chemical durability at the expense of processability [1]. More critically, aluminoborosilicate compositions demonstrate leaching rates one order of magnitude lower than pure borosilicate glasses in aqueous environments, and alkali-free variants achieve thermal expansion coefficients precisely matched to silicon (3.2 × 10⁻⁶ K⁻¹), enabling semiconductor packaging applications that are unattainable with either binary analog alone [2].

Aluminum Borosilicate Performance Evidence


Thermal Expansion Matching Silicon

Alkali-free aluminoborosilicate glass (e.g., SCHOTT AF 32® eco) achieves a thermal expansion coefficient (CTE) of 3.2 × 10⁻⁶ K⁻¹ over 20–300°C, which precisely matches the CTE of silicon (~2.6–3.2 × 10⁻⁶ K⁻¹) [1]. In contrast, standard borosilicate glass (e.g., Pyrex) exhibits a higher CTE of 3.3 × 10⁻⁶ K⁻¹, while soda-lime glass is substantially higher at 9.0 × 10⁻⁶ K⁻¹ [2]. Alkali-free aluminoborosilicate compositions can be tuned within a range of 2.8–3.7 × 10⁻⁶ K⁻¹ through compositional adjustments of Al₂O₃ and B₂O₃, enabling precise thermal matching with silicon and other semiconductor materials [3].

Thermal expansion Semiconductor packaging OLED substrate Coefficient of thermal expansion

Enhanced Leaching Resistance

Aluminoborosilicate glass (SG7 composition) exhibits a leaching rate of approximately 10⁻² g·m⁻²·d⁻¹ in aqueous environments, which is one order of magnitude lower than that of standard borosilicate glasses [1]. This superior durability is corroborated by hydrolytic resistance testing according to DIN ISO 719, where alkali-free aluminoborosilicate achieves HGB 1 classification with sodium leachate of only 10 µg/g [2]. In contrast, aluminosilicate glasses, while chemically durable, exhibit poor hydrolysis resistance and release large quantities of aluminum ions into contacting media, limiting their use in pharmaceutical and biological applications [3].

Chemical durability Leaching rate Nuclear waste immobilization Hydrolytic resistance

Mechanical Property Balance

Glasses containing B₂O₃ instead of Al₂O₃ (i.e., borosilicate vs. aluminosilicate) exhibit slightly higher elastic moduli but are considerably tougher [1]. Aluminoborosilicate compositions, which incorporate both oxides, achieve a balanced profile: microhardness values range from 7.68–9.25 GPa, and fracture toughness (K_Ic) increases with modifier field strength in Ca-, Sr-, and Ba-aluminoborosilicate glasses [2]. A specific aluminoborosilicate glass disclosed in US-20070243992-A1 achieves a specific modulus of elasticity >30 GPa·cm³·g⁻¹ with density <2.40 g/cm³, representing an optimized strength-to-weight ratio for lightweight structural applications [3].

Elastic modulus Fracture toughness Mechanical properties Glass strengthening

Low Dielectric Constant for RF Applications

Aluminoborosilicate glasses exhibit dielectric constants (εᵣ) ranging from 1.6 to 5.1 at 1 MHz, with dielectric loss (tan δ) as low as 0.0016 depending on alkaline earth dopant composition [1]. Alkali-free variants achieve εᵣ = 5.1 at 1 MHz with resistivity ρ_DC = 1.1 × 10¹⁰ Ω·cm at 350°C [2]. In contrast, E-glass (alumino-borosilicate with <1 wt% alkali oxides) exhibits higher dielectric constant and is primarily used for electrical applications requiring different property sets [3]. Porous Si–Al–O–B ceramics derived from aluminoborosilicate precursors achieve εᵣ <3 and tan δ <0.01 at 10–16 GHz, demonstrating exceptional microwave transparency [4].

Dielectric constant Dielectric loss Microelectronic substrate RF packaging

Tunable Refractive Index

Aluminoborosilicate glasses demonstrate refractive indices (n_D) ranging from approximately 1.51 for alkali-free compositions to as high as 1.74 in lanthanum-doped variants, with Abbe numbers up to 57 [1]. A boron aluminosilicate glass disclosed in US Patent 7,323,427 achieves n_D = 1.54–1.62 with ν_d = 48–57, suitable for precision imaging optics [2]. Tb³⁺-doped aluminum borosilicate glass has been successfully fabricated into optical ridge waveguides for Faraday rotating devices, demonstrating effective refractive index control through ion implantation and femtosecond laser ablation [3]. The aluminum to alkaline earth ratio (Al:[AE]) has been established as a compositional parameter to produce high-index waveguides through femtosecond laser inscription [4].

Refractive index Gradient-index optics Magneto-optical materials Optical waveguides

High-Temperature Processing Stability

Alkali-free aluminoborosilicate glass compositions achieve upper cooling points (temperature for viscosity of 10¹³ dPa·s) above 700°C, with strain points of 686°C and annealing points of 728°C, while maintaining working temperatures below 1220°C [1]. This thermal profile enables compatibility with float glass manufacturing processes and subsequent high-temperature thin-film deposition steps required for OLED and TFT-LCD fabrication [2]. The high strain point prevents substrate deformation during multiple high-temperature treatments, while the alkali-free composition eliminates the risk of alkali metal ion diffusion into active device layers [3].

Strain point Thermal stability Float glass processing OLED fabrication

Aluminum Borosilicate Applications


OLED Display Substrates

Alkali-free aluminoborosilicate glass is the material of choice for OLED and TFT-LCD display substrates due to its CTE of 3.2 × 10⁻⁶ K⁻¹ matching silicon, strain point exceeding 680°C, and absence of alkali ions that would otherwise diffuse and damage thin-film transistors [7]. The high strain point prevents substrate deformation during multiple high-temperature processing steps, while the low thermal expansion eliminates thermal mismatch with deposited semiconductor layers. Procurement specifications should require alkali content <0.1 wt% and CTE between 3.0–3.5 × 10⁻⁶ K⁻¹ .

Nuclear Waste Vitrification

Aluminoborosilicate glass waste forms (e.g., SG7 composition) achieve leaching rates of ~10⁻² g·m⁻²·d⁻¹, one order of magnitude lower than conventional borosilicate glasses, making them superior candidates for high-level liquid waste immobilization [7]. The improved chemical durability directly reduces environmental radionuclide migration risk. Formulations should be evaluated by Product Consistency Test (PCT) methods to verify normalized leaching rates remain below 10⁻² g·m⁻²·d⁻¹ under repository-relevant conditions .

High-Frequency Substrates

For 5G/6G millimeter-wave applications and high-speed digital interconnects, aluminoborosilicate glasses offer dielectric constants as low as 1.6–5.1 and dielectric loss tangents ≤0.0016 at 1 MHz [7]. Porous Si–Al–O–B ceramic variants achieve εᵣ <3 and tan δ <0.01 at 10–16 GHz, providing exceptional microwave transparency . These properties minimize signal propagation delay and insertion loss, critical for maintaining signal integrity in advanced RF front-end modules and antenna-in-package designs.

Pharmaceutical Packaging

Aluminoborosilicate compositions meeting USP <660> Type I criteria provide hydrolytic resistance classification HGB 1 with sodium leachate ≤10 µg/g [7]. This exceptional chemical durability prevents drug-container interactions and ensures regulatory compliance for parenteral products. Unlike pure aluminosilicate glasses which can release problematic aluminum ions, aluminoborosilicate maintains the inert surface required for biologics and sensitive small-molecule formulations . Procurement should specify hydrolytic resistance per ISO 720 and compliance with USP <660> Type I requirements.

Technical Documentation Hub

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